N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Mode of Action
Given its structural similarity to quinoline derivatives , it might interact with biological targets in a similar manner. Quinoline derivatives are known to interact with various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical pathways, including those related to inflammation, cancer, and infectious diseases .
Result of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using appropriate alkylating agents.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the quinoline derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoline core to its corresponding dihydroquinoline derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with quinoline derivatives.
Chemical Biology: The compound is utilized in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline derivatives, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that contains a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,2-dimethylpropanamide is unique due to the specific substitution pattern on the quinoline core and the presence of the dimethylpropanamide group. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to other quinoline derivatives.
Properties
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11-6-7-12(2)15-14(11)10-13(16(21)20-15)8-9-19-17(22)18(3,4)5/h6-7,10H,8-9H2,1-5H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKWMGCRQMOQKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.